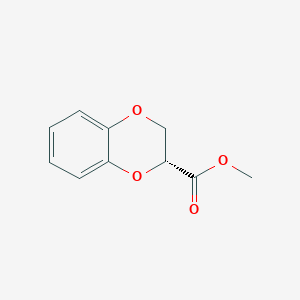

methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate

Description

Methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate (CAS: 3663-79-4) is a chiral ester derivative of 1,4-benzodioxine, featuring a fused bicyclic aromatic system with a dioxane ring. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol and a single stereocenter at the 3R position . The compound’s structure is defined by the SMILES notation COC(=O)C1COc2ccccc2O1, highlighting the ester linkage at the 3-position of the benzodioxine ring . It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its rigid aromatic framework and stereochemical specificity .

Properties

CAS No. |

650597-67-4 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |

InChI Key |

SNLAAGHHNZECPE-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)[C@H]1COC2=CC=CC=C2O1 |

Canonical SMILES |

COC(=O)C1COC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method is the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol.

Substitution: The major product depends on the nucleophile used, but common products include ethers and amides.

Scientific Research Applications

Methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 2-(2,3-Dihydro-1,4-Benzodioxine-2-Amido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS: 301694-42-8)

- Structure : Incorporates a benzothiophene moiety linked via an amide bond to the benzodioxine ring.

- This modification may improve binding to biological targets, such as enzymes or receptors .

- Applications : Likely explored for anticancer or antimicrobial activity due to the benzothiophene’s prevalence in bioactive molecules .

(3R)-3-(3-Hydroxy-3-Oxopropyl)-6-[(E)-[(2R)-2-Oxidanyl-2,3-Dihydroinden-1-ylidene]Methyl]-2,3-Dihydro-1,4-Benzodioxine-5-Carboxylic Acid (PDB ID: 5EY)

- Structure : Features a carboxylic acid group at position 5 and a hydroxy-oxopropyl substituent at position 3.

- The hydroxy-oxopropyl group introduces additional stereochemical complexity (two chiral centers) .

- Applications : Likely investigated for its role in enzyme inhibition or as a ligand in crystallography studies due to its high molecular weight (396.39 g/mol) and polar functional groups .

N-[[(3R)-2,3-Dihydro-1,4-Benzodioxin-3-yl]Methylcarbamothioyl]-4-Methyl-Benzamide

- Structure : Contains a thiourea (-NHCOS-) linkage and a 4-methylbenzamide group.

- Key Differences : The thiourea group enhances metal-binding properties, while the benzamide moiety may influence pharmacokinetics (e.g., metabolic stability) .

- Applications: Potential use in metal-chelating therapies or as a protease inhibitor scaffold .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.